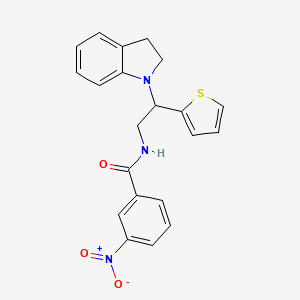

2-aminopyridine-3,5-dicarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

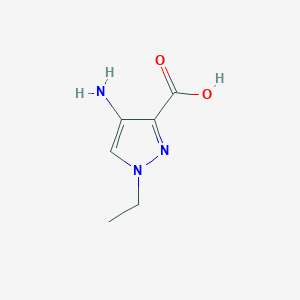

2-aminopyridine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 . It is a solid substance and is known for its use in the synthesis of diverse biological molecules .

Synthesis Analysis

A series of new compounds can be prepared from reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) .

Chemical Reactions Analysis

2-Aminopyridine is a significant synthetic synthon, with unique dual nucleophilic structure . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 182.14 .

Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid utilizing CO2 in an ionic liquid highlights an environmentally benign synthesis route. This method avoids the use of volatile and toxic solvents and catalysts, emphasizing the role of 2-aminopyridine derivatives in sustainable chemistry (Feng et al., 2010).

Metal-Organic Frameworks (MOFs)

2,2′-Bipyridine-5,5′-dicarboxylic acid, a derivative of 2-aminopyridine-3,5-dicarboxylic acid, was used to synthesize a zirconium-based MOF for H2S removal. This application underscores the structural utility of 2-aminopyridine derivatives in creating functional materials for environmental remediation (Nickerl et al., 2014).

Molecular Structure and Dynamics

The molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid were explored through X-ray diffraction and spectroscopy, providing fundamental insights into the behavior of this compound at the molecular level. Such studies are crucial for understanding the physicochemical properties of 2-aminopyridine derivatives (Pawlukojć et al., 2007).

Prion Inhibition

2-Aminopyridine-3,5-dicarbonitrile-based compounds, structurally related to this compound, were identified as inhibitors of prion replication in cultured cells. This discovery opens avenues for therapeutic applications against prion diseases (May et al., 2007).

Ribonucleotide Reductase Inhibition

The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, related to this compound, was evaluated as a ribonucleotide reductase inhibitor, showcasing its potential in cancer therapy through the modulation of DNA synthesis (Wadler et al., 2004).

Mecanismo De Acción

Target of Action

2-Aminopyridine-3,5-dicarboxylic Acid is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

It is known that this compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may interact with multiple biochemical pathways.

Result of Action

Given its use in the synthesis of diverse biological molecules , it is likely that this compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound’s action may be influenced by factors such as the presence of other compounds and the physical and chemical conditions of the environment.

Safety and Hazards

Direcciones Futuras

New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid show structural diversity arising from the addition of templates into the reaction systems . This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

Análisis Bioquímico

Biochemical Properties

2-Aminopyridine-3,5-dicarboxylic Acid is known for its role in the synthesis of diverse biological molecules . It interacts with various enzymes and proteins, serving as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Cellular Effects

This compound has been used as a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to permeate biological membranes, particularly in bacteria . This allows it to significantly outperform NAI when probing RNA structure in vivo .

Temporal Effects in Laboratory Settings

It has been noted for its efficiency and accuracy, suggesting that it may rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Transport and Distribution

This compound has shown an increased ability to permeate biological membranes, particularly in bacteria . This suggests that it may have a significant impact on its transport and distribution within cells and tissues.

Subcellular Localization

Given its ability to permeate biological membranes, it may be distributed across various subcellular compartments .

Propiedades

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPFCOWTKBYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2757649.png)

![1-[4-[4-(5-Fluoropyridin-3-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2757650.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)

![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)